3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
53104-89-5 |
|---|---|
Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-3,6H,4-5,10H2,(H,11,12);1H |
InChI Key |
ZRUQNSKOUWFVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)N.Cl |
Related CAS |
94213-44-2 |
Origin of Product |
United States |
Preparation Methods
Key Parameters
- Solvent: Methanol
- Temperature: Ambient (approximately 20°C)
- Duration: 96 hours
- Atmosphere: Inert (e.g., nitrogen or argon)
These conditions ensure the stability of reactants and intermediates while optimizing the yield.
Synthesis Procedure
Step-by-Step Process
Preparation of Reaction Mixture:
- Combine methyl 4-aminobenzene-1-carboximidate hydrochloride with ethylenediamine in methanol.
- Maintain the reaction under an inert atmosphere to prevent oxidation.
-
- Stir the mixture at room temperature for 96 hours.
- Monitor the progress using techniques such as thin-layer chromatography (TLC).
-
- After completion, remove methanol under reduced pressure.
- Purify the crude product via recrystallization or column chromatography.
Yield
The reported yield for this method is approximately 53.6% .
Data Table: Reaction Summary
| Parameter | Value/Condition |
|---|---|
| Starting Materials | Methyl 4-aminobenzene-1-carboximidate hydrochloride; Ethylenediamine |
| Solvent | Methanol |
| Temperature | ~20°C |
| Duration | 96 hours |
| Atmosphere | Inert (e.g., nitrogen) |
| Yield | ~53.6% |
Notes and Observations
Optimization Insights
The reaction yield can be influenced by:
- Purity of starting materials.
- Precise control of inert atmosphere to avoid contamination.
- Duration and temperature consistency.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imidazole ring or the aniline group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic ring.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research has indicated that compounds related to 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies suggest potential applications in developing new antibacterial agents .
2. Anticancer Properties
Studies have explored the anticancer potential of imidazole derivatives. Compounds similar to 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline have shown inhibitory effects on cancer cell proliferation in vitro. The mechanism often involves the modulation of specific signaling pathways associated with tumor growth .
Analytical Chemistry Applications
1. High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using HPLC techniques. It has been successfully separated on specialized columns under optimized conditions, which include the use of acetonitrile and phosphoric acid as mobile phase components. This method is scalable and suitable for both qualitative and quantitative analysis in pharmacokinetics and impurity profiling .
2. Mass Spectrometry Compatibility
For applications requiring mass spectrometry compatibility, modifications in the mobile phase can enhance detection sensitivity and accuracy. The replacement of phosphoric acid with formic acid has been recommended for better results in mass spectrometric analyses .
Material Science Applications
1. Polymer Additives
The unique chemical structure of this compound allows it to be utilized as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making it valuable in the development of advanced materials .
2. Coatings and Adhesives
Due to its reactive amine group, this compound can serve as a curing agent in epoxy resins and other adhesives. Its application can improve adhesion properties and overall performance of coatings used in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Nitrogen Heterocycles
3-Alkyl(aryl)-4-Amino-4,5-Dihydro-1H-1,2,4-Triazol-5-Ones
- Structure : Contains a 1,2,4-triazol-5-one ring instead of imidazole. Substituents include alkyl/aryl groups at position 3 and a Schiff base formed via condensation with aldehydes .
- Synthesis: Prepared by reacting 4-amino-triazol-5-ones with 5-methylfuran-2-carboxyaldehyde .
- Properties : Characterized by IR, NMR, and UV spectroscopy. Theoretical nuclear shielding constants (calculated via GIAO/B3LYP methods) align with experimental data, indicating planar geometries .
Oxymetazoline Hydrochloride
- Structure: Features a phenol ring substituted with a tert-butyl group, methyl groups, and a 4,5-dihydroimidazol-2-ylmethyl chain. Molecular formula: C₁₆H₂₄N₂O·HCl .
- Therapeutic Use : Nasal decongestant acting as an α-adrenergic agonist .
- Key Differences: Bulkier structure and higher lipophilicity (due to tert-butyl and methyl groups) compared to the target compound. The phenol group enhances solubility in polar solvents .
Phenazopyridine Hydrochloride
- Structure: Azo-linked pyridine derivative (2,6-diamino-3-phenylazopyridine hydrochloride). Molecular formula: C₁₁H₁₁N₅·HCl .
- Therapeutic Use : Urinary analgesic with local anesthetic effects .
- Key Differences : The azo (-N=N-) group confers distinct electronic properties and higher LogP (estimated >2.0) compared to the target compound. This enhances membrane permeability but may limit aqueous solubility .
2,3,4,5-Tetrahydro-5-Methyl-2-[(5-Methyl-1H-Imidazol-4-yl)Methyl]-1H-Pyrido[4,3-b]Indol-1-One Monohydrochloride
Comparative Data Table
Biological Activity
3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride (CAS No. 53104-89-5) is a chemical compound with potential biological applications, particularly in pharmaceutical research. Its molecular formula is C9H12ClN3, and it has a molecular weight of approximately 197.67 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H12ClN3 |
| Molecular Weight | 197.67 g/mol |
| CAS Number | 53104-89-5 |
| Synonyms | 3-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrochloride |
The biological activity of this compound is primarily attributed to its role as a potential inhibitor in various biochemical pathways. Studies suggest that compounds with imidazole structures often interact with heme-containing enzymes and can act as inhibitors of certain receptors or enzymes involved in metabolic pathways.
- Antiviral Activity : Preliminary research indicates that derivatives of imidazole compounds may exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of viruses such as Hepatitis C virus (HCV) by targeting viral polymerases or proteases .
- Anticancer Potential : There is growing interest in the anticancer properties of imidazole derivatives. Research has demonstrated that certain aniline-based compounds can induce apoptosis in cancer cells by triggering oxidative stress and disrupting mitochondrial function .
- Enzyme Inhibition : The compound may also inhibit key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
Case Studies
Several studies have investigated the biological effects of related compounds and their mechanisms:
- Study on Antiviral Properties : A study published in the International Journal of Research in Pharmacy and Chemistry explored various imidazole derivatives for their anti-HCV activity. The results suggested that modifications to the imidazole ring could enhance antiviral efficacy .
- Anticancer Activity Assessment : Research conducted on related benzamide derivatives showed significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in improving biological activity .
Pharmacological Applications
The pharmacological applications of this compound are still under exploration, but its potential therapeutic uses include:
- Antiviral Agents : Given its structural similarities to known antiviral agents, further research could position this compound as a candidate for antiviral drug development.
- Cancer Therapeutics : Its ability to inhibit key enzymes may allow it to serve as a lead compound in designing new anticancer therapies.
Q & A
Q. What are the established synthetic routes for 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting aniline derivatives with imidazoline precursors under acidic conditions, followed by hydrochloride salt formation. For example, analogous imidazoline syntheses use aldehydes and amines in ethanol with catalytic HCl, refluxed at 80°C for 6–12 hours . Optimization may involve adjusting stoichiometry (e.g., 1:1.2 molar ratio of aniline to glyoxal), solvent polarity (ethanol vs. acetonitrile), and reaction time to improve yield (>75%) and purity (>95% by HPLC). Characterization via -NMR (δ 7.2–7.4 ppm for aromatic protons) and elemental analysis (C, H, N within ±0.4% of theoretical values) is critical .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., imidazoline vs. imidazole) using SHELX software for structure refinement .
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 70:30 acetonitrile/0.1% trifluoroacetic acid, flow rate 1.0 mL/min .
- Mass spectrometry : ESI-MS in positive mode to confirm molecular ion peaks (e.g., [M+H] at m/z 207.1) .
Q. How should researchers handle discrepancies in reported solubility and stability data?
Solubility varies with pH and counterion. For instance, the hydrochloride salt is highly soluble in water (>50 mg/mL at 25°C) but less so in organic solvents like dichloromethane. Stability studies under varying temperatures (4°C vs. 25°C) and light exposure should be conducted using accelerated degradation protocols (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Contradictions may arise from dynamic processes (e.g., tautomerization) or crystallographic packing effects. Use variable-temperature -NMR (VT-NMR) to detect tautomeric equilibria (e.g., coalescence temperatures >100°C). Pair with DFT calculations (B3LYP/6-31G* level) to model energetically favored conformers . Cross-validate with IR spectroscopy (N-H stretches at 3300–3500 cm) and X-ray powder diffraction .
Q. What strategies are effective for elucidating its biological activity, particularly for α2_22-adrenergic receptor interactions?
- In vitro assays : Radioligand binding studies using -clonidine displacement in rat brain membranes (K values <100 nM indicate high affinity) .
- Functional assays : Measure cAMP inhibition in HEK293 cells transfected with α-AR subtypes (EC determination) .
- Structural analogs : Compare with oxymetazoline hydrochloride (CAS 2315-02-8), a known α-agonist, to identify critical pharmacophores (e.g., imidazoline ring and hydrophobic substituents) .
Q. What computational approaches are suitable for predicting reactivity or designing derivatives?
- Retrosynthetic analysis : Use AI-driven tools (e.g., Reaxys/Pistachio databases) to propose one-step syntheses from commercially available precursors like 2-aminophenol and imidazoline intermediates .
- Molecular docking : AutoDock Vina simulations to model binding poses in α-AR active sites (PDB ID: 6PRZ). Focus on hydrogen bonds with Asp113 and hydrophobic interactions with Phe193 .
Q. How can enantiomeric purity be ensured during synthesis, given the chiral imidazoline center?
Chiral resolution via preparative HPLC with a Chiralpak IA column (hexane:isopropanol 90:10, 0.8 mL/min). Confirm enantiomeric excess (>99%) using polarimetry ([α] = +15° to +20° in methanol) or chiral CE with sulfated β-cyclodextrin as a selector .
Q. What are the key degradation pathways under physiological conditions?
Primary pathways include hydrolysis of the imidazoline ring (pH-dependent) and oxidative deamination. Monitor via LC-MS/MS:
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
Evaluate pharmacokinetic parameters:
- Bioavailability : Oral administration in rodents with plasma LC-MS quantification (T <1 hour, C >500 ng/mL).
- Blood-brain barrier penetration : Measure brain/plasma ratio (>0.5 indicates CNS activity) .
- Metabolite profiling : Identify active metabolites (e.g., N-dealkylated derivatives) using hepatocyte incubation assays .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
